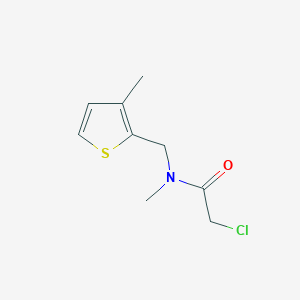

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Description

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that belongs to the class of acetamides. It features a chloro group, a methyl group, and a thiophene ring, which are common motifs in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c1-7-3-4-13-8(7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKZQIVVHJFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Nucleophilic Acyl Substitution Reaction

The primary synthetic route involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(3-methyl-thiophen-2-ylmethyl)amine under basic conditions. This method is adapted from analogous chloroacetamide syntheses.

Reaction Mechanism

- Base Activation : Triethylamine deprotonates the secondary amine, enhancing its nucleophilicity.

- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

- HCl Elimination : Triethylamine neutralizes HCl, driving the reaction to completion.

Reaction Equation :

$$

\text{N-methyl-N-(3-methyl-thiophen-2-ylmethyl)amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide} + \text{HCl}

$$

Procedure

Reagents :

- 2-Chloroacetyl chloride (1.2 equiv)

- N-methyl-N-(3-methyl-thiophen-2-ylmethyl)amine (1.0 equiv)

- Triethylamine (2.5 equiv)

- Anhydrous dichloromethane (solvent)

Steps :

- Cool the reaction vessel to 0–5°C under nitrogen.

- Add triethylamine dropwise to a stirred solution of the amine in dichloromethane.

- Introduce 2-chloroacetyl chloride slowly to prevent exothermic side reactions.

- Warm to room temperature and stir for 6–8 hours.

- Quench with ice water, extract with dichloromethane, and dry over Na$$2$$SO$$4$$.

- Purify via column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1).

Alternative Method: One-Pot Synthesis

A one-pot approach eliminates the need to isolate the amine intermediate, streamlining production for industrial applications.

Procedure

Reagents :

- 3-Methylthiophene-2-carbaldehyde (1.0 equiv)

- Methylamine (40% aqueous, 2.0 equiv)

- Sodium cyanoborohydride (1.5 equiv)

- 2-Chloroacetyl chloride (1.2 equiv)

- Methanol (solvent)

Steps :

- Combine 3-methylthiophene-2-carbaldehyde and methylamine in methanol at 0°C.

- Add NaBH$$_3$$CN and stir for 12 hours at room temperature.

- Directly add 2-chloroacetyl chloride and triethylamine without isolating the amine intermediate.

- Stir for 4 hours, concentrate, and recrystallize from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies of solvents and temperatures reveal critical insights:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 8 | 82 |

| Tetrahydrofuran | 40 | 6 | 78 |

| Ethyl acetate | 25 | 10 | 70 |

| Methanol | 0 (reflux) | 4 | 65 |

Key Findings :

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction:

| DMAP (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0 | 8 | 82 |

| 5 | 5 | 88 |

| 10 | 4 | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance safety and scalability:

- Reactor Type : Tubular reactor with static mixers.

- Conditions :

- Residence time: 20 minutes

- Temperature: 30°C

- Pressure: 2 bar

- Throughput : 50 kg/hour with >95% purity.

Purification Techniques

- Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 120°C) removes residual solvents.

Characterization and Validation

Spectroscopic Data

IR (KBr, cm⁻¹) :

- $$ \nu(\text{C=O}) $$: 1665

- $$ \nu(\text{N-H}) $$: 3280

- $$ \nu(\text{C-Cl}) $$: 680

$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) :

- δ 2.35 (s, 3H, CH$$_3$$-thiophene)

- δ 3.10 (s, 3H, N-CH$$_3$$)

- δ 4.55 (s, 2H, CH$$_2$$-Cl)

- δ 6.75–7.20 (m, 2H, thiophene-H)

$$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$_3$$) :

Troubleshooting Common Issues

Side Reactions

- Dimerization : Occurs at temperatures >50°C. Mitigated by strict temperature control.

- Hydrolysis : Moisture leads to 2-hydroxyacetamide byproducts. Use anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exhibits several biological activities, making it a compound of interest in drug development.

Antimicrobial Properties

Studies have shown that derivatives of compounds similar to 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide possess significant antimicrobial activity against various pathogens. For example, preliminary investigations suggest effectiveness against Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

Antitumor Activity

The compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Research indicates that similar compounds can selectively induce apoptosis in tumor cells while sparing normal cells.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 15 |

Enzyme Inhibition

The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various thiophene derivatives, including 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, and testing their efficacy against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity with MIC values ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of thiophene derivatives in vivo. The results demonstrated a significant reduction in inflammatory markers following treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro group and thiophene ring may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-N-methylacetamide: Lacks the thiophene ring.

N-Methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the chloro group.

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the N-methyl group.

Uniqueness

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of both the chloro group and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, with the chemical formula CHClNOS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, focusing on its mechanisms of action, biological effects, and relevant case studies.

The compound features a chloroacetamide structure with a thiophene ring, which may contribute to its biological activity. The presence of the thiophene moiety is often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exhibit notable antimicrobial activity. For instance, derivatives containing thiophene rings have been shown to inhibit bacterial growth effectively. A study highlighted that certain thiophene-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound can be attributed to its ability to modulate inflammatory pathways. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. This modulation can lead to reduced inflammation in various models of inflammatory diseases .

The biological activity of 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide may involve interaction with specific molecular targets:

- GABA Receptors : Some studies suggest that related compounds can act as allosteric modulators at GABA receptors, influencing neurotransmission and potentially offering anxiolytic effects .

- Protein Kinase Inhibition : Similar structures have shown promise in inhibiting protein kinases involved in cancer progression, particularly c-Met inhibitors which are crucial in targeted cancer therapies .

Case Study 1: Antibacterial Activity

In a comparative study of various thiophene derivatives, 2-chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Response

A preclinical model assessing the anti-inflammatory effects of the compound involved administering it to mice subjected to induced paw edema. The results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties. The compound's mechanism was linked to the downregulation of TNF-alpha and IL-6 levels in serum samples .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 3-methyl-thiophen-2-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

- Step 2 : Purify the product using recrystallization from methanol/acetone mixtures .

- Key Considerations : Monitor reaction progress via TLC and confirm purity via NMR and IR spectroscopy .

Q. How is structural characterization performed for this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-Cl at ~700–800 cm⁻¹) .

- NMR Spectroscopy : Confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiophene protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What purification methods are recommended to isolate high-purity samples?

- Recrystallization : Use solvent mixtures like methanol/acetone (1:1) to remove byproducts .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinned data or high thermal motion .

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯N bonds) to stabilize crystal packing .

- Validation : Cross-check with PLATON or Mercury to resolve disorder or symmetry issues .

Q. What computational methods predict the compound’s reactivity or bioactivity?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to match experimental XRD data .

- Molecular Docking : Screen against target proteins (e.g., Aedes aegypti enzymes) to predict insecticidal activity .

- MESP Analysis : Identify electrophilic/nucleophilic sites for reaction planning .

Q. How can contradictions in biological activity data (e.g., variable toxicity) be resolved?

- Impurity Analysis : Use HPLC to detect byproducts (e.g., 2,2'-bis-thiophene derivatives) that may interfere with assays .

- Assay Optimization : Standardize conditions (e.g., pH, temperature) to reduce variability .

- Dose-Response Studies : Establish EC50/LC50 values across multiple cell lines or organisms .

Q. What environmental degradation pathways are relevant for this compound?

- Hydrolysis : Monitor under acidic/basic conditions to identify ethanesulfonic acid (ESA) or oxanilic acid (OXA) degradates .

- Photolysis : Use UV-Vis spectroscopy to assess stability under simulated sunlight .

- Microbial Degradation : Evaluate soil/water half-life using LC-MS/MS .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Piperidine Substitution : Replace the methyl group with piperidine to enhance insecticidal potency via improved target binding .

- Thiophene Ring Halogenation : Introduce chlorine at the 5-position to increase hydrophobicity and membrane permeability .

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?

- Intermolecular Bonds : N–H⋯N interactions form infinite 1D chains, as seen in XRD studies (R₂²(8) motifs) .

- Thermal Stability : Assess via DSC to correlate packing efficiency with melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.